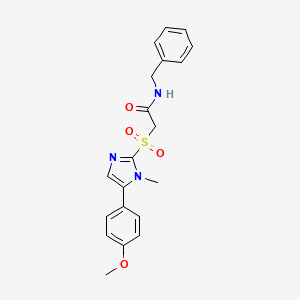

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a methoxyphenyl group, and an imidazole ring, all connected through a sulfonyl acetamide linkage. Its molecular formula is C19H21N3O3S, and it has a molecular weight of approximately 371.45 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the methoxyphenyl group. The benzyl group is then added, and the final step involves the formation of the sulfonyl acetamide linkage. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency and quality. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the molecule.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide can be compared to other similar compounds, such as:

- N-(4-methoxy-phenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide

- N-(2-methoxy-phenyl)-2-(4-piperidin-1-yl quinazoline-2-sulfonyl)-acetamide

- N-(4-methoxy-phenyl)-2-(4-morpholin-4-ylquinazoline-2-sulfonyl)-acetamide

These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture

Biological Activity

N-benzyl-2-((5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl)sulfonyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Structural Overview

The compound features several key structural components:

- Imidazole Ring : Known for its role in biological activity, particularly in enzyme inhibition.

- Sulfonyl Group : Enhances solubility and bioavailability.

- Acetamide Moiety : Contributes to the overall pharmacological profile.

The molecular formula is C20H21N3O4S with a CAS number of 922073-07-2 .

Anticancer Properties

This compound has shown promising results in cancer therapeutics. Similar compounds have been investigated for their ability to inhibit enzymes involved in cancer progression, such as topoisomerases and protein kinases. The imidazole ring's ability to bind to biological targets may modulate cellular pathways associated with tumor growth and metastasis .

Table 1: Summary of Anticancer Activity

| Study Reference | Type of Cancer | Mechanism of Action | IC50 (µM) |

|---|---|---|---|

| Various | Enzyme inhibition | Not specified | |

| Colorectal | Inhibition of TNF-α | Not specified |

Antimicrobial Activity

The compound exhibits notable antimicrobial properties, particularly against Gram-positive bacteria. It has demonstrated bactericidal action with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 µM against various strains .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (µM) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |

| Enterococcus faecalis | 62.5 - 125 | Bactericidal |

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, including enzymes and receptors. The binding affinity is influenced by the compound's unique structure, which allows it to modulate various biochemical pathways such as signal transduction and gene expression .

Study on Mucositis Protection

A recent study evaluated the mucoprotective potential of a benzimidazole derivative related to this compound in mice suffering from methotrexate-induced intestinal mucositis. The results indicated a significant reduction in diarrhea scores and improvement in weight loss, suggesting that the compound may mitigate adverse effects associated with chemotherapy .

Table 3: Mucositis Study Findings

| Treatment Dose (mg/kg) | Diarrhea Score Reduction (%) | Weight Change (%) |

|---|---|---|

| 1 | 30 | +5 |

| 3 | 50 | +10 |

| 9 | 70 | +15 |

Properties

IUPAC Name |

N-benzyl-2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfonylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-23-18(16-8-10-17(27-2)11-9-16)13-22-20(23)28(25,26)14-19(24)21-12-15-6-4-3-5-7-15/h3-11,13H,12,14H2,1-2H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAJZMDKCMIMKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1S(=O)(=O)CC(=O)NCC2=CC=CC=C2)C3=CC=C(C=C3)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.